1-Nitro-2-carboxyanthraquinone
Overview
Description
1-Nitro-2-carboxyanthraquinone is an organic compound with the molecular formula C15H7NO6. It is a derivative of anthraquinone, which is a class of aromatic organic compounds known for their vibrant colors and wide range of applications in dyes, pigments, and pharmaceuticals . The compound is characterized by the presence of a nitro group (-NO2) and a carboxyl group (-COOH) attached to the anthraquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nitro-2-carboxyanthraquinone can be synthesized through various methods. One common approach involves the nitration of 2-carboxyanthraquinone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired product .
Another method involves the oxidation of 1-amino-2-carboxyanthraquinone using a peroxide compound or oxygen under alkaline conditions. This method provides high purity and yield, making it suitable for industrial applications .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Nitro-2-carboxyanthraquinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo further oxidation to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-Amino-2-carboxyanthraquinone.
Substitution: Various substituted anthraquinone derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-nitro-2-carboxyanthraquinone involves its interaction with various molecular targets and pathways. In biological systems, the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, which can damage cellular components and inhibit the growth of cancer cells .
Additionally, the compound can interact with specific enzymes and proteins, modulating their activity and affecting cellular signaling pathways. For example, it has been shown to inhibit topoisomerases, which are enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
1-Nitro-2-carboxyanthraquinone can be compared with other similar compounds, such as:
1-Amino-2-carboxyanthraquinone: This compound has an amino group instead of a nitro group.
2-Methyl-1-nitroanthraquinone: This compound has a methyl group instead of a carboxyl group.
1,4-Diamino-5-nitroanthraquinone: This compound has two amino groups and one nitro group.
The uniqueness of this compound lies in its combination of a nitro group and a carboxyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-nitro-9,10-dioxoanthracene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7NO6/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10(15(19)20)12(11)16(21)22/h1-6H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOCDYOEOUEPAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155768 | |
Record name | 1-Nitro-2-carboxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128-67-6 | |
Record name | 9,10-Dihydro-1-nitro-9,10-dioxo-2-anthracenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nitro-2-carboxyanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitro-2-carboxyanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82322 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Nitro-2-carboxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-dihydro-1-nitro-9,10-dioxoanthracene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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